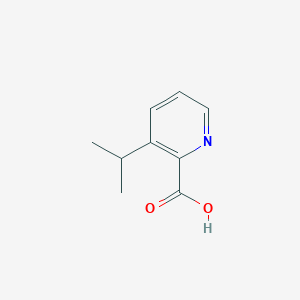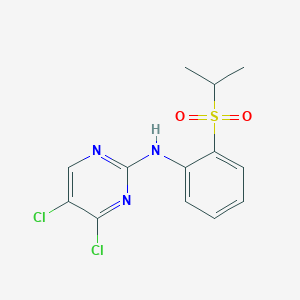
1-(3-Aminonaphthalen-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminonaphthalen-2-yl)ethanone is an organic compound with the molecular formula C₁₂H₁₁NO. It is characterized by the presence of a naphthalene ring substituted with an amino group and an ethanone group.
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Aminonaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the reduction of 1-(3-nitronaphthalen-2-yl)ethanone using zinc and hydrochloric acid. This process reduces the nitro group to an amino group . Another method involves the acetylation of 2-aminonaphthalene with acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and not publicly disclosed.
化学反应分析
Types of Reactions
1-(3-Aminonaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Corresponding alcohols
Substitution: Various substituted naphthalene derivatives
科学研究应用
1-(3-Aminonaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1-(3-Aminonaphthalen-2-yl)ethanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
1-(6-Aminonaphthalen-2-yl)ethanone: Similar structure but with the amino group at a different position on the naphthalene ring.
1-(4-Aminonaphthalen-2-yl)ethanone: Another positional isomer with different chemical properties.
Uniqueness
1-(3-Aminonaphthalen-2-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
属性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
1-(3-aminonaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8(14)11-6-9-4-2-3-5-10(9)7-12(11)13/h2-7H,13H2,1H3 |
InChI 键 |
FFUAWODNIDRLCN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=CC=CC=C2C=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphtho[2,1-D]thiazole-2-carbonitrile](/img/structure/B13661887.png)
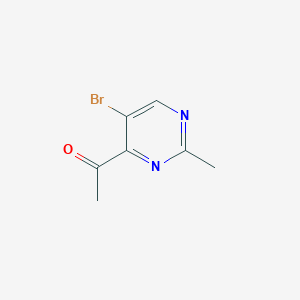
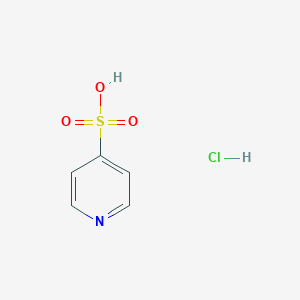
![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
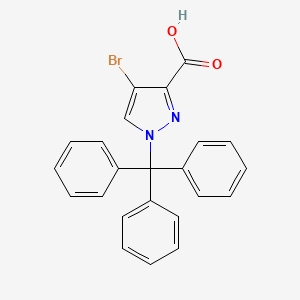
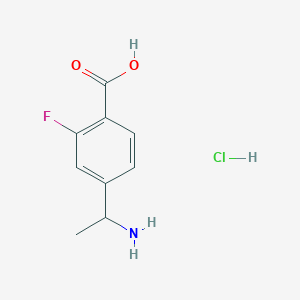
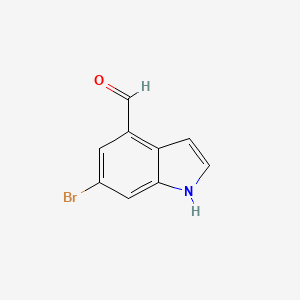
![(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13661933.png)
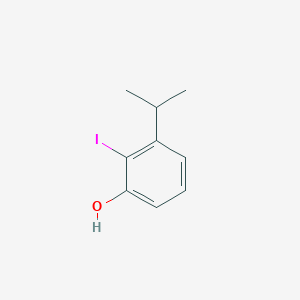
![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)
